molecular formula C19H17NO3 B13900257 2,6-Bis(benzyloxy)pyridin-3-ol

2,6-Bis(benzyloxy)pyridin-3-ol

Cat. No.: B13900257
M. Wt: 307.3 g/mol
InChI Key: VHAKEZHBQXGZIS-UHFFFAOYSA-N
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Description

2,6-Bis(benzyloxy)pyridin-3-ol is a chemical compound with the molecular formula C19H17NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two benzyloxy groups attached to the 2 and 6 positions of the pyridine ring, and a hydroxyl group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(benzyloxy)pyridin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the benzyloxy groups.

    Benzylation: The pyridine is first benzylated at the 2 and 6 positions using benzyl bromide in the presence of a base such as sodium hydride.

    Hydroxylation: The resulting 2,6-dibenzyloxy pyridine is then hydroxylated at the 3 position using a suitable oxidizing agent like m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(benzyloxy)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3 position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyridine derivative.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: 2,6-Bis(benzyloxy)pyridin-3-one.

    Reduction: 2,6-Dihydroxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(benzyloxy)pyridin-3-ol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Bis(benzyloxy)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3 position can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyloxy groups provide hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxypyridine: Lacks the benzyloxy groups, making it less hydrophobic.

    2,6-Dibenzyloxy-3-pyridylboronic acid: Contains a boronic acid group, which alters its reactivity and applications.

    3-Hydroxypyridine: A simpler derivative with only a hydroxyl group at the 3 position.

Uniqueness

2,6-Bis(benzyloxy)pyridin-3-ol is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2,6-bis(phenylmethoxy)pyridin-3-ol

InChI

InChI=1S/C19H17NO3/c21-17-11-12-18(22-13-15-7-3-1-4-8-15)20-19(17)23-14-16-9-5-2-6-10-16/h1-12,21H,13-14H2

InChI Key

VHAKEZHBQXGZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)O)OCC3=CC=CC=C3

Origin of Product

United States

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